molecular formula C14H22ClN3O2 B018745 Metoclopramide-d3 CAS No. 1216522-89-2

Metoclopramide-d3

Cat. No.: B018745
CAS No.: 1216522-89-2
M. Wt: 302.81 g/mol
InChI Key: TTWJBBZEZQICBI-HPRDVNIFSA-N
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Description

Metoclopramide-d3 is a deuterated form of metoclopramide, which is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with delayed stomach emptying. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of metoclopramide due to its similar chemical properties but distinct mass .

Mechanism of Action

Target of Action

Metoclopramide-d3, a deuterated form of Metoclopramide, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

This compound acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors . By inhibiting these receptors, it prevents the transmission of signals that induce nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to enhanced motility and accelerated gastric emptying .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the dopaminergic pathway . By blocking dopamine D2 receptors, this compound inhibits the effects of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting. It also affects the serotonergic pathway by blocking 5-HT3 receptors, further contributing to its antiemetic effects .

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . The drug is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of this compound is dose-dependent, ranging from 2 to 12.5 hours . The clearance of this compound is reduced in patients with renal failure, prolonging the terminal half-life .

Result of Action

The primary result of this compound’s action is the reduction of nausea and vomiting . By blocking dopamine D2 and serotonin 5-HT3 receptors, it prevents the transmission of signals that induce these symptoms. Additionally, it enhances gastric motility and accelerates gastric emptying, which can help alleviate symptoms of conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis .

Biochemical Analysis

Biochemical Properties

Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .

Cellular Effects

This compound affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metoclopramide-d3 involves the incorporation of deuterium atoms into the metoclopramide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium atoms in the methoxy group of metoclopramide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of deuterated solvents and reagents is optimized to minimize costs while maximizing the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metoclopramide-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of metoclopramide.

    Biology: Helps in studying the metabolic pathways and pharmacokinetics of metoclopramide.

    Medicine: Used in clinical research to understand the efficacy and safety of metoclopramide in treating various conditions.

    Industry: Employed in the development of new formulations and drug delivery systems.

Comparison with Similar Compounds

Uniqueness of Metoclopramide-d3: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJBBZEZQICBI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503914
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216522-89-2
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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